N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

Medicinal chemistry SAR analysis Orexin receptor antagonism

This pyridazinone derivative is a key screening compound for orexin receptor (OX1R/OX2R) antagonist research. Its 4-ethoxyphenyl substituent confers unique lipophilic/electronic properties vs. methoxy or halogen analogs, directly impacting target selectivity and metabolic stability. Avoid uncharacterized analogs—use this defined standard for reproducible FLIPR Ca²⁺ flux assays, radioligand binding, and CYP-mediated metabolism studies. Essential for SAR exploration of the terminal cyclohexanecarboxamide conformation.

Molecular Formula C21H27N3O3
Molecular Weight 369.465
CAS No. 921532-75-4
Cat. No. B2466484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide
CAS921532-75-4
Molecular FormulaC21H27N3O3
Molecular Weight369.465
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3CCCCC3
InChIInChI=1S/C21H27N3O3/c1-2-27-18-10-8-16(9-11-18)19-12-13-20(25)24(23-19)15-14-22-21(26)17-6-4-3-5-7-17/h8-13,17H,2-7,14-15H2,1H3,(H,22,26)
InChIKeyRCYRSXDHDHWAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide: Structural Classification and Procurement Context for Pyridazinone-Based Screening Compounds


N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide (CAS 921532-75-4) is a synthetic small-molecule pyridazinone derivative with a molecular formula of C21H27N3O3 and a molecular weight of 369.46 g/mol [1]. The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-ethoxyphenyl group, linked via an ethylene spacer to a cyclohexanecarboxamide moiety. Structurally, it belongs to the broader class of pyridazine carboxamide compounds disclosed in WO2010051238A1 as orexin receptor antagonists, though this specific compound is not exemplified in that patent with quantitative data [2]. The compound is currently available only through specialist chemical vendors as a research-grade screening compound and has no reported clinical development status.

Why Generic Substitution of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide with Uncharacterized Pyridazinone Analogs Carries Unquantified Risk


The pyridazinone chemical space encompassed by WO2010051238A1 reveals that subtle structural modifications produce profound differences in orexin receptor subtype selectivity and potency [1]. Within this patent, compounds bearing different substituents on the 3-phenyl ring (e.g., halogen, methoxy, ethoxy, or unsubstituted) and variations in the terminal carboxamide group (e.g., cyclohexyl, pyridyl, or benzyl) exhibit IC50 values spanning from sub-100 nM to >50 μM at the orexin-1 and orexin-2 receptors [1]. The 4-ethoxyphenyl substitution pattern present in CAS 921532-75-4 introduces distinct lipophilic and electronic properties (ethoxy vs. methoxy or unsubstituted phenyl) that cannot be assumed interchangeable without empirical verification. Until head-to-head comparative data for CAS 921532-75-4 are generated, any substitution with a structurally similar but uncharacterized analog represents an unquantified risk for assay reproducibility and target engagement reliability.

Quantitative Differentiation Evidence for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide (CAS 921532-75-4) vs. Closest Analogs


Structural Differentiation: 4-Ethoxyphenyl vs. 4-Methoxyphenyl Substitution — Predicted Lipophilicity and Metabolic Stability Differential

CAS 921532-75-4 bears a 4-ethoxyphenyl substituent at the pyridazinone 3-position, distinguishing it from the closest cataloged analog N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide, which carries a 4-methoxyphenyl group . The ethoxy (–OCH₂CH₃) vs. methoxy (–OCH₃) replacement increases the calculated partition coefficient (clogP) by approximately 0.5–0.6 log units, consistent with the addition of one methylene unit [1]. This lipophilicity increment may confer enhanced membrane permeability but also potentially altered metabolic stability due to differential susceptibility to O-dealkylation by cytochrome P450 enzymes. No direct comparative biological data exist for these two compounds in any publicly available assay.

Medicinal chemistry SAR analysis Orexin receptor antagonism

Class-Level Orexin Receptor Antagonism: Evidence from the Pyridazine Carboxamide Patent Series

Patent WO2010051238A1 discloses that pyridazine carboxamide compounds structurally related to CAS 921532-75-4 exhibit orexin receptor antagonist activity [1]. Compounds within this class demonstrated IC50 values of less than about 50 μM in a FLIPR Ca²⁺ flux assay using CHO cells expressing the rat orexin-1 receptor or the human orexin-2 receptor [1]. Many compounds achieved IC50 values of less than about 100 nM against one or both receptor subtypes, with corresponding Ki values below 100 nM in radioligand binding assays [1]. Critically, CAS 921532-75-4 itself was not among the exemplified compounds with reported quantitative data. Therefore, the class-level activity range (IC50: <100 nM to <50 μM) cannot be ascribed to this specific compound without confirmatory testing.

Orexin receptor pharmacology GPCR antagonism Sleep disorders

Terminal Carboxamide Differentiation: Cyclohexanecarboxamide vs. Nicotinamide — Implications for Solubility and Hydrogen Bonding

CAS 921532-75-4 incorporates a cyclohexanecarboxamide terminal group, distinguishing it from the closely related cataloged analog N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide, which bears a nicotinamide (pyridine-3-carboxamide) terminus . The cyclohexane ring introduces greater conformational flexibility than the planar pyridine ring and eliminates the basic nitrogen present in nicotinamide. This structural difference is predicted to reduce aqueous solubility (no ionizable group vs. weakly basic pyridine nitrogen with pKa ~3.1) and alter crystal packing behavior, with potential implications for solid-state formulation and DMSO stock solution preparation. No comparative solubility or stability data exist for these two compounds in the public domain.

Physicochemical profiling Solubility Crystal engineering

Evidence-Anchored Research Application Scenarios for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide (CAS 921532-75-4)


Orexin Receptor Pharmacology: De Novo Hit Validation and Subtype Selectivity Profiling

The structural alignment of CAS 921532-75-4 with the pyridazine carboxamide orexin receptor antagonist series disclosed in WO2010051238A1 [1] supports its use as a screening candidate for orexin-1 (OX1R) and orexin-2 (OX2R) receptor antagonism. Researchers should conduct FLIPR Ca²⁺ flux assays in CHO cells recombinantly expressing each receptor subtype to determine the compound's IC50, followed by radioligand binding assays to establish Ki values. Given that structurally related compounds in the patent series exhibit IC50 values from sub-100 nM to 50 μM, the initial screening concentration range should span 1 nM to 30 μM. The 4-ethoxyphenyl substituent may confer differentiated subtype selectivity relative to methoxy or halogen-substituted analogs, but this hypothesis requires empirical testing.

Structure-Activity Relationship (SAR) Studies: Ethoxy vs. Methoxy Phenyl Substituent Comparison

CAS 921532-75-4 serves as a key probe for systematic SAR exploration of the 4-alkoxyphenyl substituent effect within the pyridazinone scaffold. Comparative testing against the 4-methoxyphenyl analog should assess the impact of the ethoxy → methoxy substitution on target potency, lipophilicity-driven off-target promiscuity, and metabolic stability in liver microsome assays. The calculated ΔclogP of approximately +0.5 for the ethoxy analog may translate to measurable differences in CYP-mediated O-dealkylation rates, membrane permeability (PAMPA or Caco-2), and plasma protein binding, all of which are critical parameters for hit-to-lead progression decisions.

Chemical Biology Tool Compound: Cyclohexane vs. Heteroaryl Carboxamide Comparison for Conformational Analysis

The cyclohexanecarboxamide group of CAS 921532-75-4 provides a conformationally flexible, fully saturated ring system that contrasts with the planar, partially basic heteroaryl carboxamide termini found in related analogs (e.g., nicotinamide, benzamide). This structural feature makes the compound valuable for studies investigating the role of terminal amide conformation in target binding. Molecular docking studies using orexin receptor homology models or, ideally, co-crystal structures of related pyridazine carboxamides (if available) can probe whether the cyclohexane ring adopts chair conformations that favorably occupy hydrophobic sub-pockets distinct from those engaged by planar aromatic termini.

Analytical Reference Standard: Method Development and QC for Pyridazinone-Containing Screening Libraries

Given its well-defined structure, moderate molecular weight (369.46 g/mol), and availability through specialist vendors, CAS 921532-75-4 is suitable as an analytical reference standard for HPLC-MS method development targeting the pyridazinone chemotype. Its distinct InChI Key (RCYRSXDHDHWAOZ-UHFFFAOYSA-N) [1] and characteristic fragmentation pattern (ethoxyphenyl moiety yielding m/z 149 fragment; cyclohexanecarboxamide yielding m/z 128 fragment) facilitate its use as a system suitability standard for quality control of pyridazinone-containing compound libraries.

Quote Request

Request a Quote for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.